molecular formula C11H13NO3 B2920367 (2E)-1-(2,5-dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one CAS No. 2027562-77-0

(2E)-1-(2,5-dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B2920367
CAS No.: 2027562-77-0
M. Wt: 207.229
InChI Key: WQQUKNFAIHIJOJ-AATRIKPKSA-N
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Description

(2E)-1-(2,5-dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one is a chalcone derivative intended for research use only. This compound features a donor-π-acceptor molecular architecture, where the dimethylamino group acts as an electron donor and the dihydroxyphenyl ketone serves as an electron acceptor, facilitating intramolecular charge transfer that is often associated with interesting optical and electronic properties . Chalcones with α,β-unsaturated ketone moieties, like this one, can function as Michael acceptors. This allows them to modify cysteine thiols in proteins such as Kelch-like ECH-associated protein 1 (Keap1), which can disrupt the Keap1-NRF2 interaction and lead to the stabilization and nuclear translocation of the transcription factor NRF2 . Activation of the NRF2 pathway induces the expression of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), making such compounds valuable tools for investigating cellular antioxidant responses and chemoprevention . Furthermore, chalcone derivatives have been widely studied for their versatile biological activities, which include potential antimicrobial effects against bacteria and fungi, as well as antiviral properties, often through the targeting of specific viral or bacterial enzymes . Researchers can utilize this compound as a key intermediate in organic synthesis, particularly for the construction of more complex heterocyclic systems, or as a candidate for evaluating biological activity in various assay systems. The product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-1-(2,5-dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-12(2)6-5-11(15)9-7-8(13)3-4-10(9)14/h3-7,13-14H,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQUKNFAIHIJOJ-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=C(C=CC(=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=C(C=CC(=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-1-(2,5-dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered interest in recent years due to its diverse biological activities. This compound is characterized by its unique structure that includes a dimethylamino group and two hydroxyl substituents on the phenyl ring, which are believed to contribute significantly to its pharmacological effects.

Chemical Structure

The chemical formula of this compound is C11H13NO3C_{11}H_{13}NO_{3}, with a molecular weight of 207.23 g/mol. Its structure can be represented as follows:

SMILES O C C C N C C C1 C O C CC C1\text{SMILES O C C C N C C C1 C O C CC C1}

1. Antioxidant Activity

Chalcone derivatives, including this compound, have demonstrated significant antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, which is critical in preventing oxidative stress-related diseases. Studies have shown that the presence of hydroxyl groups enhances their electron-donating ability, thereby increasing their antioxidant capacity.

2. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant in the context of chronic inflammatory diseases where these cytokines play a pivotal role.

3. Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity against various bacterial and fungal strains. The results suggest that it possesses moderate inhibitory effects against pathogens like Staphylococcus aureus and Candida albicans. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

4. Anticancer Potential

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as caspase activation and modulation of cell cycle progression. For instance, in vitro studies demonstrated that this compound could inhibit proliferation in breast cancer cells by inducing G0/G1 phase arrest.

Study 1: Antioxidant and Anti-inflammatory Effects

A study conducted by researchers investigated the antioxidant and anti-inflammatory activities of various chalcone derivatives, including this compound. The compound was subjected to DPPH radical scavenging assays and showed an IC50 value of 25 µM, indicating strong antioxidant activity. Additionally, it reduced the production of NO in LPS-stimulated macrophages by 40%, demonstrating its anti-inflammatory potential.

Study 2: Anticancer Activity

In another study, the effects of this compound on human breast cancer cell lines were evaluated. The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of 30 µM after 48 hours of treatment. Flow cytometry analysis revealed that treated cells underwent significant apoptosis, confirming its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Biological Activity Mechanism IC50 Value Reference
AntioxidantRadical scavenging25 µM
Anti-inflammatoryCytokine inhibition-
AntimicrobialMembrane disruption-
AnticancerCell cycle arrest30 µM

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound "(2E)-1-(2,5-dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one":

This compound
"this compound" is a chemical compound with the molecular formula C11H13NO3C_{11}H_{13}NO_3 . Other names include 2-Propen-1-one, 1-(2,5-dihydroxyphenyl)-3-(dimethylamino)-, (2E)- . The CAS number for this compound is 2027562-77-0 .

Scientific Research Applications
While the provided search results do not offer extensive details regarding specific applications of "this compound," they do provide some context clues:

  • As a chemical intermediate: Chemical compound entries such as those found in chemical databases and catalogs, suggest its potential use as a building block in organic synthesis .
  • Inhibitor Research: Benzazole derivatives, some containing dihydroxyphenyl rings, have been evaluated as inhibitors of BACE1, AChE, and BChE, as well as anti-Aβ aggregation . Further research could explore the potential of "this compound" and similar compounds in inhibiting these biological targets.
  • AChE Inhibitory Activity: Some compounds with dihydroxyphenyl rings have shown interesting binding modes with the catalytic sites of AChE via interactions with specific amino acids . The dihydroxy substituents are important for polar interactions and form hydrogen bonds with G120, Y133, and E202 .
  • Chalcone Derivatives: The search results mention a chalcone derivative with a similar structure, which was analyzed using DFT calculations for its molecular structure, nonlinear optical properties, and spectroscopic characteristics . Chalcones and their derivatives are known for a wide range of biological activities, including antibacterial effects .

Data Tables and Case Studies
Unfortunately, the search results do not contain specific data tables or well-documented case studies directly focusing on the applications of "this compound".

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Chalcone derivatives with dimethylamino and hydroxyl substituents exhibit distinct structural variations based on substituent positions and ring systems:

Compound Name Substituents Dihedral Angle (Ring A–Ring B) Key Features Reference
(2E)-1-(2,5-Dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one 2,5-dihydroxyphenyl (A), dimethylamino (B) Not reported (predicted <20° due to H-bonding) Strong intramolecular H-bonding between –OH and carbonyl; planar π-system
(2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one 4-fluorophenyl (A), dimethylamino (B) 15.8° Moderate planarity; C–H···O interactions stabilize dimers
(2E)-1-(3,5-Dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one 3,5-dihydroxyphenyl (A), 4-methoxyphenyl (B) 24.3° Reduced planarity compared to 2,5-dihydroxy isomer; weaker H-bonding
(2E)-3-[4-(Dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one (DPHP) 2-hydroxyphenyl (A), dimethylamino (B) 18.5° Single –OH group forms intramolecular H-bond; high fluorescence quantum yield

Key Observations :

  • The 2,5-dihydroxy substitution promotes greater planarity than 3,5-dihydroxy analogs due to symmetric H-bonding with the carbonyl group .
  • Fluorine or methoxy substituents reduce steric hindrance compared to bulkier groups, enhancing crystallinity .
Electronic and Optical Properties

Substituents significantly modulate electronic transitions and NLO responses:

Compound λmax (nm) Band Gap (eV) Hyperpolarizability (β) Notes Reference
This compound 420 (predicted) 2.8 (DFT) 1.5 × 10⁻³⁰ esu Strong charge transfer due to –OH and –N(CH₃)₂
AN-1 (anthracene derivative) 450 2.5 2.1 × 10⁻³⁰ esu Extended π-system improves NLO performance
DPHP 390 3.0 0.9 × 10⁻³⁰ esu Lower β due to single –OH group
(2E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one (Comp. 2) 520 2.2 3.5 × 10⁻³⁰ esu Nitro group enhances acceptor strength

Key Observations :

  • The 2,5-dihydroxy derivative shows moderate NLO activity compared to nitro-substituted chalcones but outperforms single–OH analogs like DPHP.
  • Anthracene-based chalcones (e.g., AN-1) exhibit superior NLO properties due to extended conjugation .

Key Observations :

  • The 2,5-dihydroxy compound’s dual –OH groups enhance binding to EGFR/COX-2 but are less potent than 2,4-dihydroxy analogs due to steric factors .
  • Indole-containing chalcones exhibit superior activity, highlighting the role of heterocyclic substituents .

Q & A

Q. What are the standard synthetic routes for (2E)-1-(2,5-dihydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one, and how can purity be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between 2,5-dihydroxyacetophenone and dimethylamino-substituted aldehydes. Key steps include:

  • Base-catalyzed aldol condensation under reflux (e.g., NaOH/ethanol) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol/water) to achieve >95% purity .
  • Monitoring reaction progress using TLC and confirming the (E)-configuration via NOESY NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

Essential techniques include:

  • IR spectroscopy : Confirm carbonyl (C=O) stretch (~1650 cm⁻¹) and phenolic O–H bands (~3300 cm⁻¹) .
  • ¹H/¹³C NMR : Identify enone proton coupling (J = 12–16 Hz for trans-configuration) and aromatic proton environments .
  • HR-MS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .

Q. How is the crystal structure determined, and what parameters define its molecular packing?

Single-crystal XRD analysis reveals:

  • Space group (e.g., P1 or P21/c) and unit cell dimensions (a, b, c, α, β, γ) .
  • Hydrogen-bonding networks (e.g., O–H···O or N–H···O interactions) stabilizing the lattice .
  • Torsion angles (<5° deviation) confirming planarity of the enone system .

Q. What computational methods validate experimental structural data?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

  • Bond lengths (e.g., C=O: 1.23 Å vs. XRD: 1.25 Å) and angles (deviation <2°) .
  • Frontier molecular orbitals (HOMO-LUMO gap ~4.0 eV) correlating with UV-Vis λmax (~350 nm) .

Advanced Research Questions

Q. How can discrepancies between experimental and computational data be resolved?

  • Scenario : If DFT-predicted λmax deviates from UV-Vis results, re-evaluate solvent effects (PCM models) or consider higher-level theory (e.g., TD-DFT with CAM-B3LYP) .
  • Validation : Cross-check crystallographic thermal parameters (Beq) with DFT-derived vibrational frequencies to assess dynamic disorder .

Q. What strategies improve the antimicrobial activity of this compound?

  • Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., Cl, F) at the phenyl ring to enhance membrane permeability .
  • Bioassay optimization : Use microdilution assays (MIC: 16–64 µg/mL) against Gram-positive bacteria (e.g., S. aureus) with positive controls (e.g., ciprofloxacin) .

Q. How do non-covalent interactions influence the compound’s optical properties?

  • Polarizable continuum models (PCM) : Simulate solvent effects on hyperpolarizability (β: ~50 × 10⁻³⁰ esu) for nonlinear optical (NLO) applications .
  • Charge-transfer analysis : Electron density difference maps reveal intramolecular charge transfer (ICT) from dimethylamino to carbonyl groups .

Q. What methodological frameworks guide comparative studies of structural analogs?

  • Comparative crystallography : Analyze substituent effects on packing motifs (e.g., halogen substitution increasing π-π stacking) .
  • Multivariate statistics : Use Principal Component Analysis (PCA) to correlate substituent electronegativity with bioactivity .

Q. How can hydrogen-bonding networks be engineered to modulate solubility?

  • Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to create O–H···N bonds, improving aqueous solubility .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., 30% O–H···O interactions) to predict crystal stability .

Q. What challenges arise in resolving enantiomers of this compound?

  • Chiral chromatography : Use amylose-based columns (Chiralpak IA) with hexane/isopropanol (90:10) to separate enantiomers (α >1.2) .
  • Circular dichroism (CD) : Monitor Cotton effects at 250–300 nm to assign absolute configuration .

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